7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
Description
7-Fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 7, a methoxy group at position 4, and two methyl groups on the 3-position of the partially saturated dihydroindole ring.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
7-fluoro-4-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14FNO/c1-11(2)6-13-10-7(12)4-5-8(14-3)9(10)11/h4-5,13H,6H2,1-3H3 |
InChI Key |
SIPYUPCVJPNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C(C=CC(=C21)OC)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline derivatives.
Formation of Indole Ring: The indole ring is formed through a series of cyclization reactions. Common methods include the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups are introduced through electrophilic substitution reactions. Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI), while methoxylation can be done using methanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and diazonium salts for azo coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine and methoxy groups enhance its binding affinity to certain receptors and enzymes, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.
Comparison with Similar Compounds
Structural and Functional Differences
- Halogen vs.
- Ring Saturation : The dihydroindole scaffold (2,3-dihydro-1H-indole) in the target compound and analogs like reduces aromaticity, affecting π-π stacking interactions critical in receptor binding.
- Heterocyclic Additions : Pyridinyl substituents (e.g., ) introduce basic nitrogen centers, enabling coordination with metal catalysts or biological targets, unlike the methoxy group.
Biological Activity
7-Fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive examination of its biological activity, including data tables and relevant case studies.
- Molecular Formula : C15H14FN2O2
- Molecular Weight : 270.27 g/mol
- CAS Number : 1326527-34-7
Anticancer Properties
Recent studies have highlighted the anticancer potential of 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxic Activity of 7-Fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.48 | Doxorubicin | 1.93 |
| A549 | 0.78 | Doxorubicin | 2.84 |
| HCT-116 | 0.19 | Doxorubicin | 1.93 |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays indicated that treatment with the compound leads to increased activity of caspase enzymes, which are critical for the apoptotic process .
Antimicrobial Activity
In addition to its anticancer properties, 7-fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like chloramphenicol .
Table 2: Antimicrobial Activity of 7-Fluoro-4-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
| Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 64 | Chloramphenicol | 10 |
| Escherichia coli | 60 | Ciprofloxacin | 8 |
Study on Anticancer Effects
In a recent study published in a peer-reviewed journal, researchers evaluated the effects of the compound on human leukemia cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
Study on Antimicrobial Effects
Another study focused on the antimicrobial properties of various indole derivatives, including our compound of interest. The findings revealed that structural modifications significantly enhance antimicrobial activity, suggesting that further optimization could yield even more potent derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
